2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a quinazolinone core, a furan ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Furan Ring: The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.
Acetamide Formation: The final step involves the acylation of the quinazolinone intermediate with 3-methylphenylacetic acid under dehydrating conditions, such as using thionyl chloride or carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thus affecting cellular processes.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.
Furan Derivatives: Compounds such as furan-2-carboxylic acid have the furan ring but lack the quinazolinone core.
Acetamide Derivatives: N-phenylacetamide is a simpler acetamide derivative without the complex quinazolinone and furan structures.
Uniqueness
2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide is unique due to its combination of a quinazolinone core, a furan ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H19N3O4/c1-15-6-4-7-16(12-15)23-20(26)14-24-19-10-3-2-9-18(19)21(27)25(22(24)28)13-17-8-5-11-29-17/h2-12H,13-14H2,1H3,(H,23,26) |
InChI Key |
LMMWWTUCNNNIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CO4 |
Origin of Product |
United States |
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